molecular formula C21H14ClN5O2S B2813412 3-(4-chlorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1019141-47-9

3-(4-chlorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2813412
CAS RN: 1019141-47-9
M. Wt: 435.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Synthesis Analysis

Quinazolinone and quinazoline derivatives can be synthesized through various methods. One common method is the aza-Wittig reaction, which generally proceeds in cascade with easy operation under mild reaction conditions . Another method involves aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of quinazoline and quinazolinone derivatives is characterized by a fused heterocyclic system . This structure is a key factor in their wide range of biological activities.


Chemical Reactions Analysis

Quinazolinone and quinazoline derivatives can undergo various chemical reactions. For example, they can be synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles, including the mentioned compound, serve as privileged structural motifs in drug discovery. Their unique features, such as high chemical stability, aromatic character, and hydrogen bonding ability, make them valuable building blocks for designing bioactive molecules. Several medicinal compounds with a 1,2,3-triazole core are already available in the market. For instance, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all contain this motif .

Materials Science

The compound’s unique structure and properties make it interesting for materials science. It could be explored for designing functional materials, such as sensors, catalysts, or polymers.

Future Directions

Quinazoline and quinazolinone derivatives have shown promise in a variety of areas, including as potential antiviral and antimicrobial agents . Future research will likely continue to explore these and other potential applications.

properties

IUPAC Name

3-(4-chlorophenyl)-5-oxo-N-(thiophen-2-ylmethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2S/c22-14-6-3-12(4-7-14)18-19-24-21(29)16-8-5-13(10-17(16)27(19)26-25-18)20(28)23-11-15-2-1-9-30-15/h1-10,26H,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHPVOGYZNEPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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